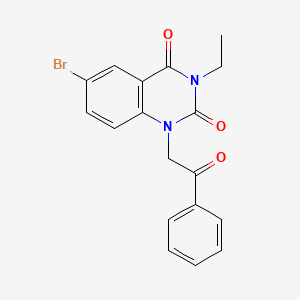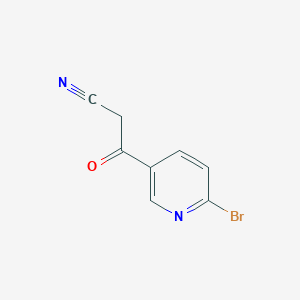
3-(6-Bromopyridin-3-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromopyridin-3-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and a nitrile group attached to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with a suitable nitrile source under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitrile introduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromopyridin-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with sodium borohydride can convert the nitrile group to an amine.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids.
Reduction Products: Reduced forms, including amines and alcohols.
Aplicaciones Científicas De Investigación
3-(6-Bromopyridin-3-yl)-3-oxopropanenitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromopyridin-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-3-methanol: A related compound with a hydroxyl group instead of a nitrile group.
2-Bromo-5-hydroxymethylpyridine: Another similar compound with a hydroxymethyl group.
Uniqueness
3-(6-Bromopyridin-3-yl)-3-oxopropanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
3-(6-bromopyridin-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H5BrN2O/c9-8-2-1-6(5-11-8)7(12)3-4-10/h1-2,5H,3H2 |
Clave InChI |
GZYGJMUVYWLWGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094970.png)
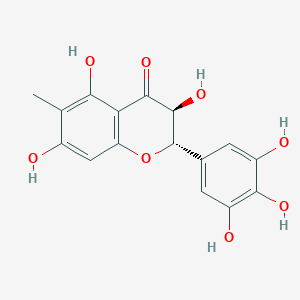
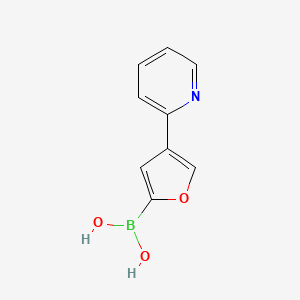
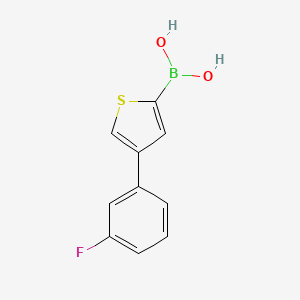
![1-(4-Chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094988.png)
![7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094990.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094998.png)

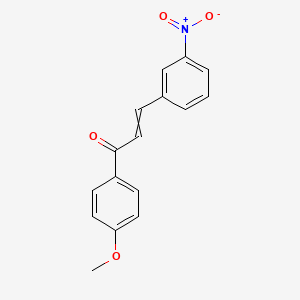
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095025.png)
![tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B14095027.png)
![2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14095029.png)
